4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a piperazine ring, a piperidine ring, a benzofuro ring, and a pyrimidine ring. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine and piperidine rings could be formed through cyclization reactions, while the benzofuro and pyrimidine rings could be formed through condensation reactions .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of multiple rings suggests that the compound could have a fairly rigid structure. The fluorophenyl group could introduce some electronic and steric effects that influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the piperazine and piperidine rings could potentially undergo substitution reactions, while the benzofuro and pyrimidine rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase the compound’s stability and rigidity. The fluorophenyl group could increase the compound’s lipophilicity, which could influence its solubility and permeability .Scientific Research Applications
Metabolism and Pharmacokinetics
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : Flumatinib, a tyrosine kinase inhibitor, shows the complexity of metabolism in humans, revealing the pathways such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study highlights the drug's metabolism in clinical settings, providing insights into how similar compounds might be processed in the body (Gong et al., 2010).
Chemical Synthesis and Evaluation
Conformationally Constrained Butyrophenones : The synthesis and antipsychotic evaluation of novel compounds, demonstrating the importance of chemical structure in drug action. This research can inform the synthesis of related compounds for psychiatric disorders (Raviña et al., 2000).
Molecular Structure Analysis
Flunarizinium Isonicotinate : The analysis of molecular and crystal structure provides detailed insights into the compound's conformation, aiding in the understanding of its interactions at the molecular level (Kavitha et al., 2014).
Radiochemical Synthesis
Synthesis of Dopamine D4 Receptor Imaging Agents : The development of radiochemicals for PET imaging of dopamine receptors. Such studies are crucial for understanding receptor distribution in various neurological conditions and can guide the development of targeted therapies (Eskola et al., 2002).
Molecular Dynamics and Quantum Chemistry
Inhibition Efficiencies on Corrosion of Iron : Quantum chemical and molecular dynamics simulation studies predict the inhibition efficiencies of piperidine derivatives on iron corrosion, illustrating the broader applicability of such compounds in materials science (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c27-20-6-2-3-7-21(20)30-13-15-32(16-14-30)26(33)18-9-11-31(12-10-18)25-24-23(28-17-29-25)19-5-1-4-8-22(19)34-24/h1-8,17-18H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSUTYXPJMPAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3F)C4=NC=NC5=C4OC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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